molecular formula C26H28N2O4S B2827402 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954630-95-6

2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2827402
CAS No.: 954630-95-6
M. Wt: 464.58
InChI Key: SEKMBXSQFSMPHY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tosyl Group: The next step involves the tosylation of the tetrahydroisoquinoline core. This is done by reacting the core with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

    Acetamide Formation: The final step is the formation of the acetamide linkage. This is achieved by reacting the tosylated tetrahydroisoquinoline with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Corresponding substituted products

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving the tetrahydroisoquinoline scaffold.

    Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group and the tosylated tetrahydroisoquinoline core provides distinct properties that can be leveraged in various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-3-32-24-10-6-20(7-11-24)16-26(29)27-23-9-8-21-14-15-28(18-22(21)17-23)33(30,31)25-12-4-19(2)5-13-25/h4-13,17H,3,14-16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKMBXSQFSMPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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